1H-Pyrrolo[2,3-B]pyridine-2,3-dione
Overview
Description
1H-Pyrrolo[2,3-B]pyridine-2,3-dione is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural properties and potential applications in various fields. This compound is characterized by a fused pyrrole and pyridine ring system, which imparts distinct chemical and biological properties.
Mechanism of Action
Target of Action
The primary targets of 1H-Pyrrolo[2,3-B]pyridine-2,3-dione are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptors that play essential roles in various types of tumors . They consist of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions .
Mode of Action
This compound interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . The inhibition of FGFRs by this compound prevents this process, thereby disrupting the downstream signaling .
Biochemical Pathways
The inhibition of FGFRs affects several biochemical pathways. The FGF–FGFR axis is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The inhibition of FGFRs by this compound disrupts these pathways, particularly the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways .
Pharmacokinetics
It’s noted that one of the derivatives of this compound with low molecular weight would be an appealing lead compound, which suggests potential for good bioavailability .
Result of Action
In vitro, this compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
Action Environment
Given that fgfrs are found across various tissue types and expressed to different extents under varying conditions , it can be inferred that the action of this compound may be influenced by the specific tissue environment and the expression level of FGFRs.
Biochemical Analysis
Biochemical Properties
1H-Pyrrolo[2,3-B]pyridine-2,3-dione has been found to interact with various enzymes and proteins. For instance, it has been reported to exhibit potent activities against fibroblast growth factor receptors (FGFR1, 2, and 3) . The nature of these interactions involves the binding of the compound to these receptors, leading to their inhibition .
Cellular Effects
In cellular processes, this compound has been observed to inhibit cell proliferation and induce apoptosis in breast cancer 4T1 cells . It also significantly inhibits the migration and invasion of these cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to FGFRs, leading to their inhibition . This results in the disruption of downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt , which are crucial for cell proliferation, migration, and angiogenesis .
Temporal Effects in Laboratory Settings
Its potent inhibitory activity against FGFRs suggests that it may have long-term effects on cellular function .
Metabolic Pathways
Given its interaction with FGFRs, it may influence pathways regulated by these receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrolo[2,3-B]pyridine-2,3-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the preparation might involve the use of pyrrole derivatives and pyridine carboxylic acids, followed by cyclization using dehydrating agents .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process .
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrrolo[2,3-B]pyridine-2,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine carboxylic acids, while substitution reactions can introduce various functional groups onto the ring system .
Scientific Research Applications
1H-Pyrrolo[2,3-B]pyridine-2,3-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of novel materials with unique electronic and optical properties.
Comparison with Similar Compounds
1H-Pyrrolo[2,3-B]pyridine: Shares a similar core structure but lacks the dione functionality.
Pyrrolo[3,4-B]pyridine: Another heterocyclic compound with a different ring fusion pattern.
Indole Derivatives: Compounds like indole-2,3-dione, which have similar structural motifs but differ in their ring systems.
Uniqueness: 1H-Pyrrolo[2,3-B]pyridine-2,3-dione is unique due to its specific ring fusion and the presence of the dione functionality, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
1H-pyrrolo[2,3-b]pyridine-2,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O2/c10-5-4-2-1-3-8-6(4)9-7(5)11/h1-3H,(H,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIZIBEDAPVILNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC(=O)C2=O)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10563212 | |
Record name | 1H-Pyrrolo[2,3-b]pyridine-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10563212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5654-95-5 | |
Record name | 1H-Pyrrolo[2,3-b]pyridine-2,3-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5654-95-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrrolo[2,3-b]pyridine-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10563212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is significant about the synthesis of 1H-Pyrrolo[2,3-B]pyridine-2,3-dione?
A1: A key aspect of this compound is its efficient synthesis using readily available starting materials. The described method utilizes selenium dioxide as an oxidizing agent to convert 2-hydroxypyrido[1,2-a]pyrimidin-4(H)-one directly into this compound []. This straightforward approach offers a practical route for obtaining this valuable compound.
Q2: What are the potential applications of this compound in medicinal chemistry?
A2: Research suggests that this compound serves as a versatile building block, particularly in synthesizing compounds with potential antihypertensive activity []. Moreover, derivatives of this compound, specifically (Z)-2-(oxo-1H-pyrrolo[2,3-b]pyridine-3(2H)-ylidene)-N-(p-substituted) hydrazine carbothioamide, have been explored as potential Aurora B kinase inhibitors []. Aurora B kinase plays a crucial role in cell cycle regulation, and inhibiting its activity is a promising strategy for anticancer therapies.
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